N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
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Overview
Description
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is a complex organic compound that features a benzodioxole ring, an oxazolidine ring, and a methoxyphenyl group
Mechanism of Action
Target of Action
Compounds containing thebenzo[d][1,3]dioxole structure are known to be bioactive . They are found in various pharmaceuticals and pesticides , suggesting a broad range of potential targets.
Mode of Action
It’s known that many related compounds containing themethylenedioxyphenyl group are bioactive . These compounds are known to have inhibitory and regulatory effects on cytochrome P450-dependent drug oxidation .
Biochemical Pathways
Compounds with similar structures have been reported to interact with various cancer cell lines . They cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Pharmacokinetics
Thebenzo[d][1,3]dioxole structure, which is part of this compound, is known to be a colorless liquid with a density of 1.064 g/cm³ . This suggests that the compound may have good solubility, which could potentially impact its bioavailability.
Result of Action
Compounds with similar structures have been reported to exhibit good selectivity between cancer cells and normal cells . They cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
Action Environment
Thebenzo[d][1,3]dioxole structure, which is part of this compound, is known to be stable under standard conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide are not well-studied. Related compounds have been shown to interact with various enzymes and proteins. For instance, benzodioxole derivatives have been synthesized as COX inhibitors . The compound’s interactions with enzymes, proteins, and other biomolecules would depend on its specific structure and functional groups.
Cellular Effects
Related benzodioxole derivatives have shown cytotoxic activity against the HeLa cervical cancer cell line . The compound’s influence on cell function, signaling pathways, gene expression, and cellular metabolism would need to be studied in more detail.
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved by cyclization of catechol with formaldehyde.
Oxazolidine Ring Formation: The oxazolidine ring can be synthesized by reacting an amino alcohol with an aldehyde or ketone.
Coupling Reactions: The benzodioxole and oxazolidine intermediates are then coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
Oxazolidine Derivatives: Compounds with similar oxazolidine rings but different substituents.
Methoxyphenyl Compounds: Compounds featuring the methoxyphenyl group.
Uniqueness
N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(4-methoxyphenyl)ethyl]ethanediamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O7/c1-30-17-5-2-15(3-6-17)8-9-24-21(27)22(28)25-13-20-26(10-11-31-20)23(29)16-4-7-18-19(12-16)33-14-32-18/h2-7,12,20H,8-11,13-14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXRPNYJMHIKCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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